molecular formula C23H23ClN4O5 B11233993 Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11233993
M. Wt: 470.9 g/mol
InChI Key: LNAXBWNJOUFMGQ-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

The synthesis of Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various chemical reactions to form the final product. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol, and N,N-dimethylmethylene ammonium chloride in acetic acid .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H23ClN4O5

Molecular Weight

470.9 g/mol

IUPAC Name

ethyl 3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H23ClN4O5/c1-4-33-22(31)15-10-17(13-6-7-13)26-20-19(15)21(30)28(23(32)27(20)3)11-18(29)25-16-9-14(24)8-5-12(16)2/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,25,29)

InChI Key

LNAXBWNJOUFMGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)Cl)C)C4CC4

Origin of Product

United States

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